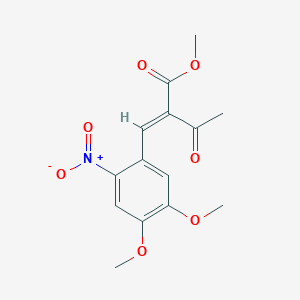

![molecular formula C15H17NO2 B4014592 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4014592.png)

4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Overview

Description

Synthesis Analysis

The synthesis of pyrroloquinoline derivatives involves intricate chemical reactions that facilitate the formation of the compound's unique structure. For instance, a novel synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones includes sequential oxidative annulation followed by dehydrogenation and N-demethylation, showcasing a broad functional group tolerance and good yields (Sharma, Das, & Gogoi, 2018). Another method involves a three-component reaction under catalyst-free conditions for the combinatorial synthesis of pyrroloquinoline derivatives, highlighting the versatility of synthetic approaches to access this chemical space (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives has been elucidated through various analytical techniques. For example, the structure of synthesized pyrrolo[3,4-c]quinolines was unambiguously established by solid-state structure using single crystal XRD, contributing to the understanding of their photophysical properties (Sharma, Das, & Gogoi, 2018).

Chemical Reactions and Properties

Pyrroloquinoline derivatives undergo various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones by the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid demonstrates the compound's ability to undergo recyclization and rearrangement reactions, leading to different heterocyclic systems (Medvedeva et al., 2022).

Scientific Research Applications

Synthesis of Spirocyclic Compounds

The compound 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used in the synthesis of spirocyclic tetrahydrobenzo[if]quinolizines and spirocyclic tetrahydropyrrolo[3,2,1-ij]quinolinones through one-pot, three-component reactions (Baradarani et al., 2018).

Novel Spiro[4H-Pyran-3,3′-Oxindoles] Synthesis

This compound is also involved in the formation of novel spiro[4H-pyran-3,3-oxindoles] via one-pot, three-component reactions with aryl cyanomethyl ketones and malononitrile, or ethyl cyanoacetate (Zafari et al., 2020).

Oxidation and Structural Analogue Synthesis

Research also delves into the oxidation reaction of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones, exploring the synthesis of structural analogues like helquinoline (Medvedeva et al., 2015).

Cyclocondensation Reactions

This compound is utilized in cyclocondensation reactions to form various novel heterocyclic systems. These reactions are often explored for their potential in medicinal chemistry and materials science (Medvedeva et al., 2014).

Applications in Anticoagulant Activity

Additionally, the compound's derivatives have been evaluated for anticoagulant activity, demonstrating its potential in therapeutic applications (Novichikhina et al., 2020).

properties

IUPAC Name |

6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-6,9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVGYORQQHBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)

![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4014531.png)

![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)

![ethyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4014542.png)

![methyl [2-({[4-(diethylamino)phenyl]amino}carbonyl)phenoxy]acetate](/img/structure/B4014544.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4014549.png)

![4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)

![8-[(4-ethoxy-1-naphthyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B4014566.png)

![ethyl 4-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-2,6-dimethylnicotinate](/img/structure/B4014571.png)

![2-[(4-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B4014580.png)